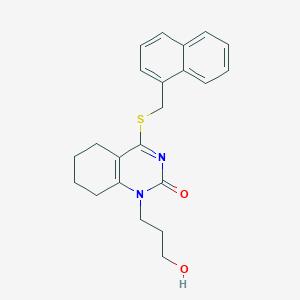

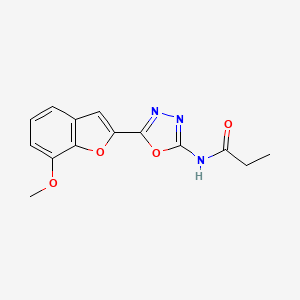

![molecular formula C20H15ClF3N3OS B2356099 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide CAS No. 338412-92-3](/img/structure/B2356099.png)

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a chloro group, a trifluoromethyl group, and a sulfanyl group linked to a phenethyl nicotinamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position . Attached to the pyridine ring via a sulfanyl group is a phenethyl nicotinamide .

Applications De Recherche Scientifique

Chemistry and Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of highly efficient herbicides like trifloxysulfuron, can be synthesized from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. The optimized reaction conditions have led to an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Interaction and Structural Characterization

The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was investigated, leading to the formation of the n–σ* complex of 5-trifluoromethyl-pyridine-2-thione with molecular iodine. The crystal structure of the new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide was determined by X-ray diffraction, revealing a distinct arrangement of cationic and anionic moieties, interlinked through hydrogen bonds and short intermolecular contacts (Chernov'yants et al., 2011).

Insecticide Efficacy and Mode of Action

Sulfoxaflor and the sulfoximine insecticides, such as N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ(4)-sulfanylidene] cyanamide, have been recognized for their high efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. Sulfoxaflor functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) and exhibits distinct structure-activity relationships and modes of action compared to other nAChR agonists like neonicotinoids. This unique property contributes to its effectiveness against resistant insect pests (Sparks et al., 2013).

Novel Bioactive Scaffold in Insecticidal Activity

The sulfoximine functional group, a novel bioactive scaffold, was investigated leading to the discovery of sulfoxaflor, which exhibits broad-spectrum efficacy against many sap-feeding insect pests. The lack of cross-resistance observed between sulfoxaflor and neonicotinoids, along with the unique structure of the sulfoximines compared to neonicotinoids, reflects the distinctive properties of this class of insect control agents (Zhu et al., 2011).

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3OS/c21-16-11-14(20(22,23)24)12-27-19(16)29-18-15(7-4-9-26-18)17(28)25-10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGWTRTYNXCVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)